molecular formula C20H22Cl2N6O2 B2358167 3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-16-0

3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2358167
CAS RN: 919041-16-0
M. Wt: 449.34
InChI Key: WNJMDJUSXQJJLS-UHFFFAOYSA-N
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Description

3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22Cl2N6O2 and its molecular weight is 449.34. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Drug Development

This compound has been evaluated for its potential as a novel antidepressant. It selectively inhibits serotonin uptake and has a high affinity for the 3H-paroxetine and 3H-imipramine binding sites, which are associated with antidepressant effects. Chronic treatment with this compound may lead to a decrease in the Bmax values for imipramine sites, suggesting its utility in treating depression and related conditions where serotonin transmission is involved .

Serotonin Transmission Studies

Due to its selective inhibition of serotonin uptake, the compound can be used in research studies to understand the role of serotonin transmission in various psychological disorders such as anxiety, panic attack, obsessive-compulsive disorder, obesity, and alcohol consumption .

Behavioral Pharmacology

The compound’s neuropsychopharmacological profile includes a decrease of immobility times in behavioral despair tests with mice and a decrease of escape failures in the rat learned helplessness test. These properties make it suitable for use in behavioral pharmacology to study the effects of antidepressants on animal models .

Neurochemical Research

The lack of MAO-A and MAO-B inhibition and the absence of marked affinity for muscarinic, histaminic, or other conventional brain receptors make this compound a valuable tool in neurochemical research to explore the biochemical pathways involved in mood regulation and the mechanism of action of antidepressants .

Safety and Toxicology Studies

Unlike tricyclic antidepressants, this compound does not exhibit severe cardiotoxicity in guinea pigs and has no central anticholinergic nor antihistaminic properties. This aspect allows for its use in safety and toxicology studies to evaluate the safety margin of new pharmacological agents .

Photodynamic Therapy (PDT)

While not directly related to the compound , similar compounds with dimethylaminoethyl groups have been used in the synthesis of high-efficiency photosensitive materials. These materials are applied in photodynamic therapy, a treatment that uses photosensitizing agents, along with light, to kill cancer cells. The compound’s structure could potentially be modified for use in PDT research .

Mechanism of Action

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N6O2/c1-12-10-27-16-17(23-19(27)26(12)8-7-24(2)3)25(4)20(30)28(18(16)29)11-13-5-6-14(21)15(22)9-13/h5-6,9-10H,7-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJMDJUSXQJJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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